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molecular formula C11H12O3 B8539773 2-(6-Methoxy-benzofuran-3-yl)ethanol

2-(6-Methoxy-benzofuran-3-yl)ethanol

Cat. No. B8539773
M. Wt: 192.21 g/mol
InChI Key: NHYHCROSVLBBSI-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

A solution of (6-methoxy-benzofuran-3-yl)-acetic acid (10.16 g, 49.3 mmol) in 500 ml of THF is cooled in an ice-bath. To this solution is added LAH (1M in THF, 49.3 ml, 49.3 mmol) and stirring is continued for 1 hour. The reaction mixture is then poured onto ice cold 1N HCl and extracted 3-times with EtOAc. The combined organic layers are dried and evaporated.
Quantity
10.16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
49.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11](O)=[O:12])=[CH:8][O:9][C:5]=2[CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][CH2:11][OH:12])=[CH:8][O:9][C:5]=2[CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10.16 g
Type
reactant
Smiles
COC1=CC2=C(C(=CO2)CC(=O)O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then poured onto ice cold 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3-times with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers are dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC2=C(C(=CO2)CCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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